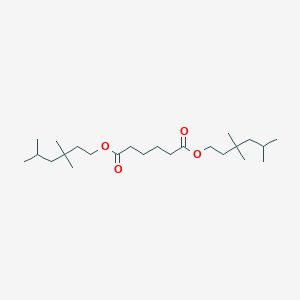

Bis(3,3,5-trimethylhexyl) hexanedioate

Description

Bis(3,3,5-trimethylhexyl) hexanedioate is a branched ester derivative of hexanedioic acid (adipic acid), where two 3,3,5-trimethylhexyl groups are esterified to the carboxylate termini. This compound belongs to the family of adipate esters, which are widely utilized as plasticizers, lubricants, and solvents in industrial applications. The 3,3,5-trimethylhexyl substituents confer unique steric and electronic properties to the molecule, influencing its solubility, thermal stability, and compatibility with polymers.

Properties

CAS No. |

13007-41-5 |

|---|---|

Molecular Formula |

C24H46O4 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

bis(3,3,5-trimethylhexyl) hexanedioate |

InChI |

InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3 |

InChI Key |

BVDJZDODWHVXPA-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |

Canonical SMILES |

CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |

Synonyms |

Adipic acid bis(3,3,5-trimethylhexyl) ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Bis(3,3,5-trimethylhexyl) hexanedioate include:

Di-(2-ethylhexyl) adipate (DEHA) (CAS 103-23-1): A widely used plasticizer with linear 2-ethylhexyl chains.

Dioctyl adipate (DOA) : A less branched variant with octyl groups.

Hexanedioic acid derivatives (e.g., hexanedioyl dichloride, hexanoic anhydride): Reactive intermediates in ester synthesis .

Physical-Chemical Properties

Key Findings :

- Branching Effects : The 3,3,5-trimethylhexyl groups in the target compound enhance steric hindrance, reducing hydrolytic degradation compared to DEHA and DOA. This improves its utility in high-temperature applications .

- Plasticizing Efficiency : Linear esters (e.g., DOA) exhibit higher flexibility in PVC matrices, whereas branched analogs like this compound may sacrifice flexibility for improved resistance to migration and leaching .

Environmental and Toxicological Profiles

- This compound: Limited ecotoxicological data exists, but increased branching may reduce biodegradability due to slower enzymatic cleavage of ester bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.